2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol
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Overview
Description
2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol is a complex organic compound with the molecular formula C26H20N2O2 This compound is known for its unique structure, which includes both imine and phenol functional groups
Preparation Methods
The synthesis of 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol . The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine product . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.
Chemical Reactions Analysis
2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under appropriate conditions.
Reduction: The imine group can be reduced to form amines using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine and phenol groups coordinate with metal centers, influencing the reactivity and stability of the resulting complexes . These interactions are crucial in its applications in catalysis and biological systems.
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol include:
4-Bromo-2-{(E)-[(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}imino]methyl}phenol: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.
1-{(E)-[(4’-{[(E)-(2-Hydroxy-1-naphthyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}-2-naphthol:
The uniqueness of 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-YL)imino]methyl}phenol lies in its specific combination of functional groups and its ability to form stable metal complexes, making it valuable in various research fields.
Properties
CAS No. |
3172-43-8 |
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Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2/c29-25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30/h1-18,29-30H |
InChI Key |
VKLNOWFMZZJWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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